

ML132: A Highly Selective Caspase-1 Inhibitor for Targeted Research

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Compound of Interest

Compound Name: **ML132**

Cat. No.: **B612268**

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For researchers, scientists, and drug development professionals investigating inflammatory pathways, the selective inhibition of specific caspases is crucial for elucidating their distinct roles in cellular processes. **ML132** has emerged as a potent and highly selective inhibitor of caspase-1, a key mediator of inflammation. This guide provides a comprehensive comparison of **ML132**'s specificity against other caspases, supported by experimental data, detailed protocols, and pathway visualizations to aid in your research endeavors.

Unparalleled Specificity of ML132 for Caspase-1

ML132 (also known as NCGC-00183434) is a small molecule inhibitor that demonstrates exceptional potency and selectivity for caspase-1.^{[1][2]} Biochemical assays reveal that **ML132** inhibits caspase-1 with an IC₅₀ value in the nanomolar range, making it one of the most potent caspase-1 inhibitors reported to date.^{[1][2]} More importantly, when tested against a panel of other human caspases, **ML132** shows significantly lower affinity, highlighting its remarkable specificity.

The following table summarizes the inhibitory activity of **ML132** against a range of human caspases, demonstrating its strong preference for caspase-1.

Caspase Target	IC50 Value
Caspase-1	34.9 nM
Caspase-4	1.27 μ M
Caspase-5	0.85 μ M
Caspase-8	4.18 μ M
Caspase-9	2.85 μ M

Data sourced from MedChemExpress product datasheet.[\[3\]](#)

This high degree of selectivity, with over 1000-fold greater potency for caspase-1 compared to other caspases, makes **ML132** an invaluable tool for specifically interrogating the role of caspase-1 in inflammatory responses, pyroptosis, and other associated signaling pathways, without the confounding off-target effects that can arise from less selective inhibitors.

Experimental Protocols

To ensure the reproducibility and accuracy of caspase inhibition studies, a well-defined experimental protocol is essential. Below is a representative methodology for a biochemical caspase activity assay using a fluorogenic substrate, a common method for determining inhibitor potency (IC50 values).

Objective: To determine the half-maximal inhibitory concentration (IC50) of **ML132** against a panel of purified recombinant human caspases.

Materials:

- Purified, active recombinant human caspases (e.g., caspase-1, -3, -4, -5, -7, -8, -9)
- **ML132** (or other test inhibitor) at various concentrations
- Caspase-specific fluorogenic substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3/7)

- Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
- 384-well black microplates
- Microplate reader with fluorescence detection capabilities (e.g., excitation/emission wavelengths of 380/460 nm for AMC-based substrates)

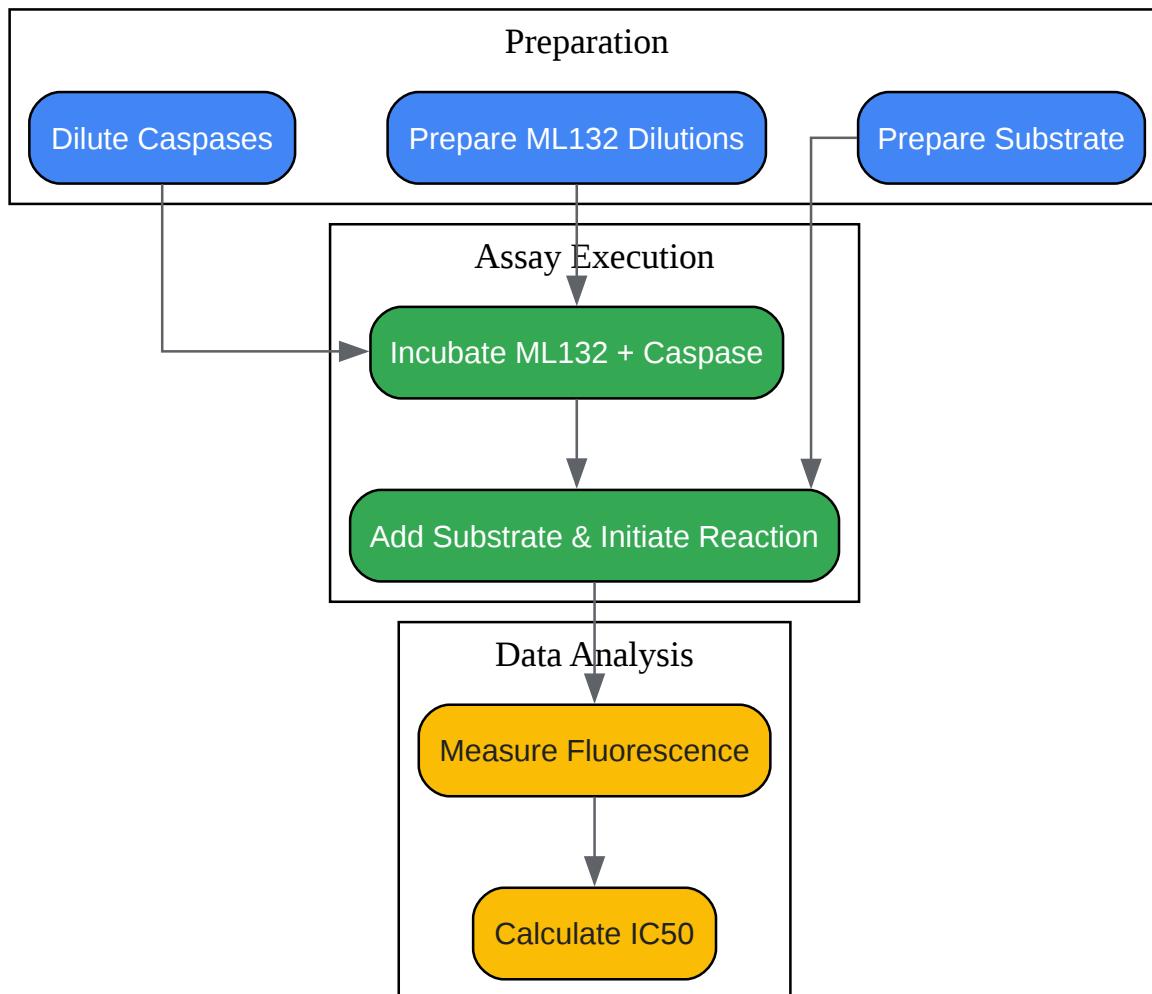
Procedure:

- Enzyme Preparation: Dilute the stock solutions of each purified caspase to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the course of the assay.
- Inhibitor Preparation: Prepare a serial dilution of **ML132** in DMSO, and then dilute further into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically $\leq 1\%$) to avoid solvent-related inhibition.
- Assay Reaction:
 - Add a small volume (e.g., 5 μ L) of the diluted **ML132** or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
 - Add the diluted caspase enzyme (e.g., 5 μ L) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the caspase-specific fluorogenic substrate (e.g., 10 μ L) to each well.
- Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. Measurements should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
- Data Analysis:
 - Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
 - Plot the reaction velocities against the logarithm of the inhibitor concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the biological context of **ML132**'s action, the following diagrams have been generated.

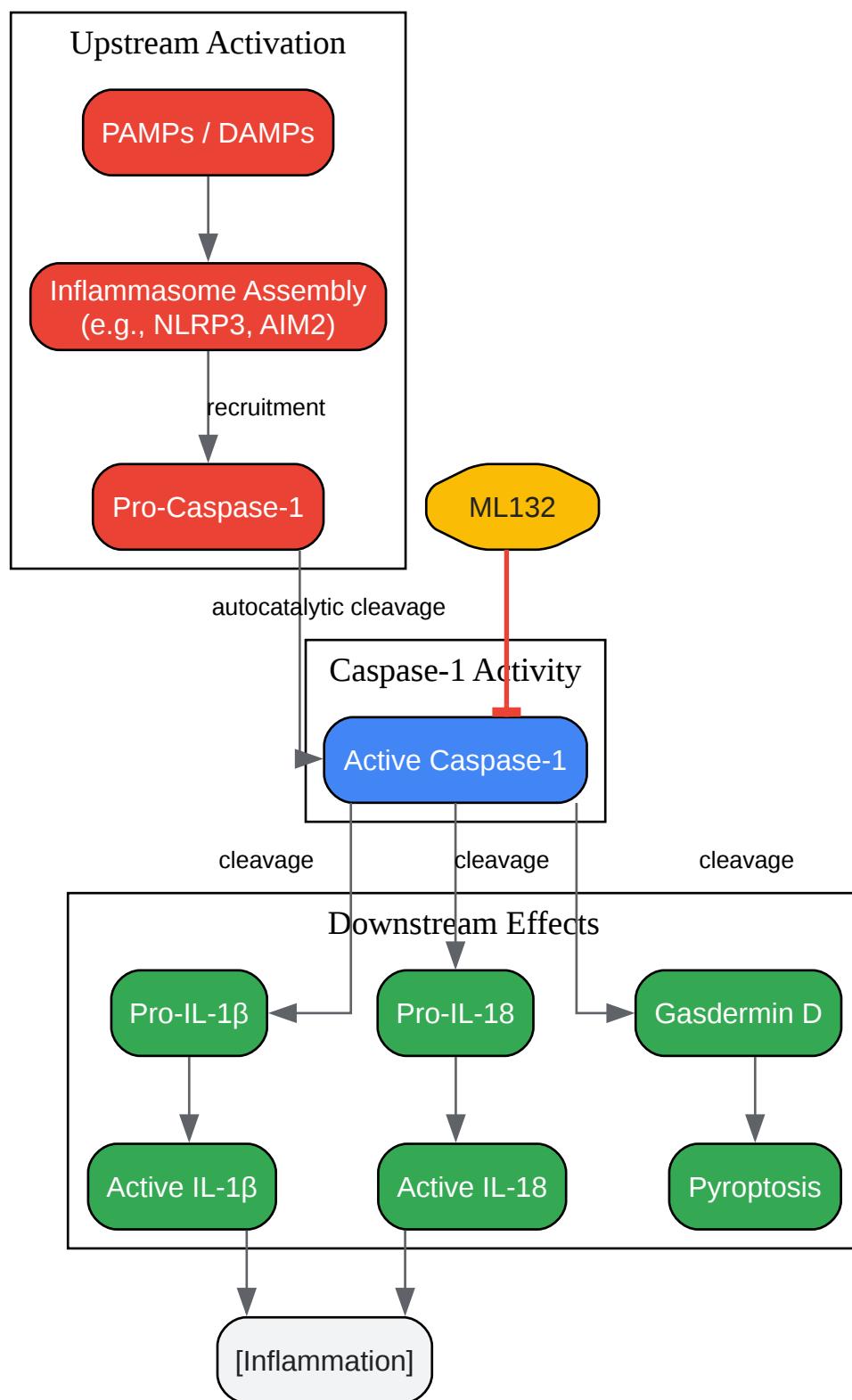


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Caption: Workflow for determining caspase inhibitor IC50 values.

Caspase-1 plays a central role in the inflammatory response. It is activated within a large multiprotein complex called the inflammasome, which assembles in response to various

pathogenic and endogenous danger signals.[4][5][6] Once activated, caspase-1 cleaves the precursor forms of the pro-inflammatory cytokines interleukin-1 β (pro-IL-1 β) and interleukin-18 (pro-IL-18) into their active, secreted forms.[4][5] These cytokines then trigger a cascade of inflammatory signaling. Caspase-1 also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[4]



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Caption: Caspase-1 activation and signaling pathway.

In summary, the potent and highly selective inhibitory profile of **ML132** against caspase-1, supported by clear experimental validation, establishes it as a superior tool for the targeted investigation of caspase-1-mediated inflammatory pathways. This guide provides the necessary data and methodological framework to confidently incorporate **ML132** into your research protocols.

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